molecular formula C30H33N5O2 B606289 Bms-986158 CAS No. 1800340-40-2

Bms-986158

カタログ番号 B606289
CAS番号: 1800340-40-2
分子量: 495.627
InChIキー: KGERZPVQIRYWRK-GDLZYMKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-986158 is an orally bioavailable, potent, and selective small-molecule BET inhibitor . It binds to the acetyl-lysine binding site in the bromodomain (BRD) of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones . This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth .


Synthesis Analysis

The key steps in the small-scale discovery synthesis of the 5H-pyrido[3,2-b]indole core of BMS-986158 are the copper-catalyzed oxidative coupling of the chloropyridine with the boronic acid (Chan–Lam coupling) and the palladium-catalyzed C–H activation reaction .


Molecular Structure Analysis

The structures of BMS-986158 were elucidated by NMR spectroscopic data, HRESIMS, and specific rotation. The absolute configurations of the stereo center in lactone ring 1 and 2 were further confirmed by electronic circular dichroism (ECD) calculation .


Chemical Reactions Analysis

BMS-986158 binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones . This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth .

科学的研究の応用

Treatment of Advanced Solid Tumors

BMS-986158 has been used in clinical trials for the treatment of selected advanced solid tumors . It has shown potential anticancer effects and was generally well tolerated among patients . The most common side effects were diarrhea and lower platelet cell numbers . Preliminary anticancer effects were observed, with 30% of patients showing a clinical benefit .

Inhibition of Bromodomain and Extraterminal (BET) Proteins

BMS-986158 is an inhibitor of BET proteins, which have been found to be involved in the proliferation and survival of cancer cells . Therefore, BET inhibition is a new potential therapeutic approach .

Combination Therapy with Janus Kinase (JAK) Inhibitors

BMS-986158 has potential for use in combination therapy with JAK inhibitors such as ruxolitinib and fedratinib . This combination could potentially enhance the therapeutic effect against certain types of cancer .

Treatment of Hematologic Malignancies

BMS-986158 has demonstrated potent preclinical cytotoxic effects against hematologic malignancies . This suggests its potential as a therapeutic agent in the treatment of blood cancers .

Treatment of HIV-1 Infection

BMS-986158 has shown potential in reversing latent HIV-1 infection in vitro and ex vivo by increasing CDK9 phosphorylation and recruitment . It has also shown strong synergism in reactivating latent HIV-1 when combined with prostratin and vorinostat .

Antiviral Activity in Acute HIV-1 Infection

BMS-986158 has demonstrated antiviral activity in an HIV-1 acute infection model, possibly by arresting the cell cycle in infected cells . This suggests its potential as a therapeutic agent in the treatment of acute HIV-1 infection .

Inhibition of Tumor Growth in Patient-Derived Xenograft Models

BMS-986158 has demonstrated more than 70% tumor growth inhibition at tolerated doses in patient-derived xenograft models, including lung, colorectal, and triple-negative breast cancers . This suggests its potential as a therapeutic agent in the treatment of these types of cancer .

Pharmacokinetic Properties Supporting Oral Dosing

BMS-986158 has demonstrated rapid-to-moderate absorption, supporting its use as an orally administered drug . This makes it a convenient option for patients .

Safety And Hazards

BMS-986158 was generally well tolerated in clinical trials. The most common side effects were diarrhea (43% of patients) and lower platelet cell numbers (blood clotting cells; 39%) .

将来の方向性

BMS-986158 is being evaluated in patients with intermediate- or high-risk myelofibrosis, alone and in combination with the JAK inhibitors ruxolitinib or fedratinib, in the CA011-023 study (NCT04817007). Updated results with longer follow-up will be presented .

特性

IUPAC Name

2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGERZPVQIRYWRK-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol

CAS RN

1800340-40-2
Record name BMS-986158
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986158
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-986158
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。